Benzyl 2-bromoethyl ether

Beschreibung

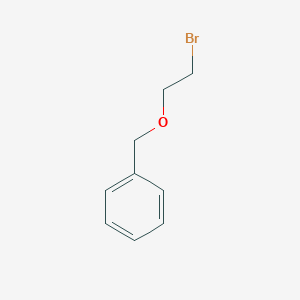

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromoethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHDAGPWDEWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163298 | |

| Record name | Benzene, ((2-bromoethoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-37-9 | |

| Record name | Benzene, ((2-bromoethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((2-bromoethoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-bromoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2-Bromoethoxy)methyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99PG4EM6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-bromoethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl (B1604629) 2-bromoethyl ether (CAS No. 1462-37-9), a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document details established synthetic methodologies, purification protocols, and a full spectroscopic characterization.

Chemical Properties and Physical Data

Benzyl 2-bromoethyl ether is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol (B145695) and ether, but has limited solubility in water. The presence of the bromine atom makes it a reactive alkylating agent, useful for the introduction of a benzyloxyethyl group in various synthetic schemes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Boiling Point | 254 °C (lit.) | |

| Density | 1.36 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.541 (lit.) | |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup |

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented: the Williamson ether synthesis and the bromination of 2-benzyloxyethanol.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis provides a classical and reliable route to this compound. This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, there are two possible disconnections. However, to favor the Sₙ2 pathway and avoid potential elimination side reactions, the preferred route involves the reaction of sodium benzoxide with 1,2-dibromoethane (B42909).

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol:

-

Preparation of Sodium Benzoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add sodium hydride (NaH) (1.1 eq.) as a 60% dispersion in mineral oil to anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (1.0 eq.) dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.

-

Reaction with 1,2-Dibromoethane: To the freshly prepared sodium benzoxide solution, add 1,2-dibromoethane (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Method 2: Bromination of 2-Benzyloxyethanol

An alternative and efficient method involves the bromination of 2-benzyloxyethanol using a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source such as N-bromosuccinimide (NBS). This reaction proceeds via an Appel-type mechanism.

Reaction Scheme:

Figure 2: Synthesis via Bromination of 2-Benzyloxyethanol.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-benzyloxyethanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Addition of Brominating Agent: Add N-bromosuccinimide (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add petroleum ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold petroleum ether.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While experimentally obtained spectra are the gold standard, the following data is based on established principles of organic spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H |

| ~ 4.55 | s | 2H | Ph-CH₂ -O |

| ~ 3.80 | t | 2H | O-CH₂ -CH₂-Br |

| ~ 3.50 | t | 2H | O-CH₂-CH₂ -Br |

-

Aromatic Protons (Ar-H): The five protons on the benzene (B151609) ring are expected to appear as a multiplet in the aromatic region, typically around 7.35 ppm.

-

Benzylic Protons (Ph-CH₂-O): The two protons of the benzylic methylene (B1212753) group are deshielded by the adjacent oxygen and the aromatic ring, appearing as a singlet around 4.55 ppm.

-

Methylene Protons adjacent to Oxygen (O-CH₂-CH₂-Br): These two protons are adjacent to the ether oxygen and a methylene group. They are expected to appear as a triplet around 3.80 ppm due to coupling with the neighboring methylene protons.

-

Methylene Protons adjacent to Bromine (O-CH₂-CH₂-Br): These two protons are adjacent to the electronegative bromine atom and a methylene group, resulting in a triplet at approximately 3.50 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary Aromatic Carbon (C-Ar) |

| ~ 128.5 | Aromatic CH (CH-Ar) |

| ~ 128.0 | Aromatic CH (CH-Ar) |

| ~ 127.8 | Aromatic CH (CH-Ar) |

| ~ 73.0 | Ph-C H₂-O |

| ~ 70.0 | O-C H₂-CH₂-Br |

| ~ 30.0 | O-CH₂-C H₂-Br |

-

Aromatic Carbons: The carbons of the benzene ring will appear in the range of 127-138 ppm. The quaternary carbon will be a weak signal around 138 ppm, while the protonated aromatic carbons will appear as stronger signals between 127 and 129 ppm.

-

Benzylic Carbon (Ph-CH₂-O): The benzylic carbon is expected at approximately 73.0 ppm.

-

Carbon adjacent to Oxygen (O-CH₂-CH₂-Br): This carbon will be deshielded by the oxygen and appear around 70.0 ppm.

-

Carbon adjacent to Bromine (O-CH₂-CH₂-Br): The carbon directly attached to the bromine atom is expected to resonate at a higher field, around 30.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3080 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1450-1500 | Medium | Aromatic C=C stretch |

| 1050-1150 | Strong | C-O-C stretch (ether) |

| 690-770 | Strong | Aromatic C-H bend (out-of-plane) |

| 500-600 | Medium | C-Br stretch |

-

Aromatic C-H Stretch: Peaks in the 3030-3080 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic ring.

-

Aliphatic C-H Stretch: Absorptions between 2850 and 2960 cm⁻¹ correspond to the C-H stretching of the methylene groups.

-

Aromatic C=C Stretch: The presence of the benzene ring is confirmed by absorptions in the 1450-1500 cm⁻¹ range.

-

C-O-C Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ is indicative of the ether linkage.

-

Aromatic C-H Bend: Strong bands in the 690-770 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds of the monosubstituted benzene ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Possible Fragment |

| 214/216 | [M]⁺ (Molecular ion) |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 214 and an [M+2]⁺ peak at m/z 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Base Peak: The most abundant fragment is often the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the C-O bond and rearrangement.

-

Other Fragments: Another significant fragment at m/z 107 corresponds to the benzyloxy cation. The phenyl cation at m/z 77 is also commonly observed. Fragmentation tends to occur alpha to the oxygen atom.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of this compound is outlined below.

Figure 3: General Experimental Workflow.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed. Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The Williamson ether synthesis and the bromination of 2-benzyloxyethanol are both effective methods for its preparation. The provided spectroscopic data, based on established principles, serves as a reliable reference for the structural confirmation of the synthesized compound. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective utilization of this versatile chemical intermediate.

Physical and chemical properties of Benzyl 2-bromoethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl (B1604629) 2-bromoethyl ether, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of its synthetic and mechanistic relevance.

Core Properties and Data

Benzyl 2-bromoethyl ether is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an organic compound featuring a benzyl group attached to an ethyl ether moiety, which is further substituted with a bromine atom.[1] This structure makes it a valuable reagent in various chemical transformations.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₁BrO | [1][2][3][4][5][6] |

| Molecular Weight | 215.09 g/mol | [2][3][4][5][6][7] |

| CAS Number | 1462-37-9 | [1][3][4][5][6][7] |

| Appearance | Clear colorless to pale yellow liquid | [1][5][8] |

| Boiling Point | 254 °C (lit.) | [2][3][5][7][8] |

| Density | 1.36 g/mL at 25 °C (lit.) | [2][3][5][7][8] |

| Refractive Index (n20/D) | 1.541 (lit.) | [3][5][8] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [2][3][7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, Chloroform, and Ethyl Acetate (B1210297). | [1][5] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [2] |

Spectroscopic Data

Reactivity and Applications

This compound is primarily utilized as an alkylating agent in organic synthesis. The presence of the bromine atom makes the ethyl group susceptible to nucleophilic substitution reactions.[1]

Its key applications include:

-

Synthesis of Muscarinic Antagonists: It serves as a crucial reactant in the preparation of these compounds, which are used in the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[8]

-

Antifungal Agent Synthesis: This ether is a building block for creating macrocyclic antifungal antibiotics.[8][16]

-

Liquid Crystal Preparation: It is used in the synthesis of copper phthalocyanine (B1677752) discotic liquid crystals.[1][4][8]

-

Pharmaceutical Intermediate: More broadly, it is an important intermediate in the pharmaceutical industry for introducing the benzyloxyethyl group into target molecules.[6]

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 2-benzyloxyethanol. Below is a detailed methodology based on a common synthetic route.

Synthesis of this compound from 2-Benzyloxyethanol

Materials:

-

2-Benzyloxyethanol

-

N-Bromosuccinimide (NBS)

-

Petroleum Ether

-

Ethyl Acetate

Procedure: [5]

-

Dissolve 2-benzyloxyethanol and triphenylphosphine in dichloromethane in a reaction vessel.

-

Cool the stirred solution to a temperature between -10°C and -5°C using an appropriate cooling bath.

-

Slowly add N-bromosuccinimide to the reaction mixture in batches, ensuring the temperature remains within the specified range.

-

After the complete addition of NBS, continue stirring the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the complete consumption of the starting material is observed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a 5% solution of ethyl acetate in petroleum ether as the eluent.

-

The final product, this compound, is obtained as a light yellow liquid.[5]

Visualizations

The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and a relevant biological pathway.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action of Muscarinic Antagonists

This compound is a precursor for muscarinic antagonists. The diagram below illustrates the general mechanism by which these antagonists function.

Caption: Mechanism of action of muscarinic antagonists.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, should be worn when handling this compound.[3][7][9] Work should be conducted in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a versatile and important building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, combined with its reactivity, make it a valuable tool for medicinal chemists and researchers. This guide provides the core information necessary for its safe and effective use in a laboratory setting.

References

- 1. scbt.com [scbt.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1462-37-9 | this compound, 97% [aspirasci.com]

- 4. This compound | CAS#:1462-37-9 | Chemsrc [chemsrc.com]

- 5. This compound | 1462-37-9 [chemicalbook.com]

- 6. CAS 1462-37-9: this compound | CymitQuimica [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 9. This compound(1462-37-9) 1H NMR spectrum [chemicalbook.com]

- 10. CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google Patents [patents.google.com]

- 11. 2-Bromoethyl ethyl ether(592-55-2) 13C NMR [m.chemicalbook.com]

- 12. Bis(2-bromoethyl) ether | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 14. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 15. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 16. H56872.06 [thermofisher.com]

Benzyl 2-bromoethyl ether CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) 2-bromoethyl ether, a key intermediate in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and use in notable applications, and visual representations of relevant chemical and biological pathways.

Core Compound Data: Benzyl 2-bromoethyl ether

This compound is an organic compound featuring a benzyl group and a bromoethyl ether functional group.[1] Its reactivity, attributed to the presence of the bromine atom, makes it a valuable reagent for introducing the benzyloxyethyl group in the synthesis of more complex molecules.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1462-37-9 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol [2][3][4] |

| Appearance | Clear colorless to pale yellow liquid[1][4] |

| Boiling Point | 254 °C (lit.)[5][6] |

| 92-93 °C / 12 mmHg (lit.) | |

| Density | 1.36 g/mL at 25 °C (lit.)[5][6] |

| Refractive Index (n20/D) | 1.541 (lit.)[4][5] |

| Flash Point | >113 °C (>235.4 °F) - closed cup |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.

| Hazard Class | Statement |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of pharmacologically and materially significant compounds are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-benzyloxyethanol.

Materials:

-

2-Benzyloxyethanol

-

Triphenylphosphine (B44618) (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-benzyloxyethanol and triphenylphosphine in dichloromethane in a round-bottom flask.

-

Cool the stirred solution to between -10°C and -5°C using an appropriate cooling bath.

-

Slowly add N-bromosuccinimide in batches, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether solution containing 5% ethyl acetate to yield pure this compound as a light yellow liquid.

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of various compounds, from pharmaceuticals to advanced materials.

Synthesis of Umeclidinium Bromide (Muscarinic Antagonist)

This compound is a key intermediate in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[2][7]

Experimental Protocol:

-

A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol and this compound is prepared in a suitable solvent such as n-propanol or acetonitrile.[6][8]

-

The reaction mixture is heated to reflux and maintained for several hours.[6]

-

The progress of the quaternization reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the solution is cooled to allow for the crystallization of the product, Umeclidinium Bromide. Seeding with pre-existing crystals may be employed to induce crystallization.[6]

-

The resulting slurry is further cooled to maximize precipitation.

-

The product is isolated by filtration, washed with cold solvent, and dried under vacuum to yield Umeclidinium Bromide as a white solid.[6][8]

Synthesis of (-)-PF1163B (Antifungal Agent)

This compound is an alkylation reagent used in the synthesis of the macrocyclic antifungal antibiotic, (-)-PF1163B.[3] This natural product is a known inhibitor of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.

Experimental Protocol Outline: The synthesis of (-)-PF1163B involves the alkylation of a substituted N-methyl-L-tyrosine derivative.

-

The phenolic hydroxyl group of the protected N-methyl-L-tyrosine precursor is deprotonated using a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

-

This compound is added to the reaction mixture.

-

The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide anion displaces the bromide ion, forming an ether linkage.

-

The resulting intermediate, now containing the benzyloxyethyl group, is then carried forward through subsequent steps, including macrocyclization, to complete the total synthesis of (-)-PF1163B.

Preparation of Copper Phthalocyanine (B1677752) Discotic Liquid Crystals

This compound is used to synthesize the precursor for a copper phthalocyanine discotic liquid crystal.[1][3] These materials have applications in organic electronics due to their self-assembling properties and charge-carrying capabilities. The general synthesis involves a two-step process.

Step 1: Synthesis of 4,5-bis(2-(benzyloxy)ethoxy)phthalonitrile

-

4,5-dihydroxyphthalonitrile is dissolved in a polar aprotic solvent such as DMF, and a base like potassium carbonate is added.

-

This compound is added to the mixture, which is then heated to facilitate the nucleophilic substitution reaction.

-

The reaction is monitored until completion. The product, a substituted phthalonitrile (B49051), is then isolated and purified.

Step 2: Cyclotetramerization to form the Copper Phthalocyanine

-

The synthesized phthalonitrile derivative is mixed with a copper(II) salt (e.g., CuCl₂) in a high-boiling point solvent like pentanol (B124592) or glycerol.

-

A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to catalyze the cyclotetramerization.

-

The mixture is heated to reflux under an inert atmosphere for several hours.

-

The disappearance of the nitrile peak in the IR spectrum indicates the formation of the phthalocyanine macrocycle.

-

The reaction mixture is cooled, and the product is precipitated, filtered, and purified to yield the octa-substituted copper phthalocyanine.

Visualizing Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental procedures and the biological pathway relevant to one of the synthesized molecules.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of Umeclidinium Bromide.

Caption: Antagonistic action of Umeclidinium Bromide on the Gq-coupled muscarinic receptor pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by (-)-PF1163B.

References

- 1. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Substituted Metal (II) – Octa Methoxyphenyl Imino Phthalocyanine Pigments – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Profile of Benzyl 2-bromoethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 2-bromoethyl ether (CAS No. 1462-37-9), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.27 | m | 5H | C₆H₅- |

| 4.58 | s | 2H | -CH₂-Ph |

| 3.80 | t | 2H | -O-CH₂- |

| 3.52 | t | 2H | -CH₂-Br |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 137.6 | C (quaternary, aromatic) |

| 128.5 | CH (aromatic) |

| 127.9 | CH (aromatic) |

| 127.8 | CH (aromatic) |

| 73.1 | -CH₂-Ph |

| 70.0 | -O-CH₂- |

| 30.5 | -CH₂-Br |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3088, 3064, 3032 | Weak | C-H stretch (aromatic) |

| 2928, 2862 | Medium | C-H stretch (aliphatic) |

| 1496, 1454 | Medium | C=C stretch (aromatic) |

| 1107 | Strong | C-O-C stretch (ether) |

| 738, 698 | Strong | C-H out-of-plane bend (aromatic) |

| 615 | Medium | C-Br stretch |

Sample: Neat liquid

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | 5 / 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 107 | 10 | [C₇H₇O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration. The sample is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of the substance is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that reveals the functional groups present in the molecule.[1]

Mass Spectrometry (MS)

For a volatile liquid sample, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

References

Solubility Profile of Benzyl 2-bromoethyl ether in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl (B1604629) 2-bromoethyl ether, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and presents a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents.

Physicochemical Properties of Benzyl 2-bromoethyl ether

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 254 °C (lit.) |

| Density | 1.36 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.541 (lit.) |

Qualitative Solubility of this compound

The solubility of this compound in various organic solvents has been described qualitatively in the literature. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Ethers | Diethyl ether | Soluble[1] |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble |

| Esters | Ethyl Acetate | Slightly Soluble |

| Water | Water | Slightly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and recommended procedure. This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of a specific organic solvent. The excess solid should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a constant temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the samples by comparing their analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, expressed in units such as g/100 mL or mol/L.

-

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound from 2-benzyloxyethanol.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the shake-flask method used to determine the solubility of an organic compound.

Caption: General workflow for the shake-flask solubility method.

References

An In-depth Technical Guide to the Reactivity Profile of the Bromoethyl Group in Benzyl 2-bromoethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoethyl ether is a versatile bifunctional molecule utilized in organic synthesis as a key intermediate for the introduction of a benzyloxyethyl moiety. The reactivity of this compound is primarily dictated by the bromoethyl group, which readily participates in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of the bromoethyl group in Benzyl 2-bromoethyl ether, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers in drug development and synthetic chemistry.

Introduction

This compound, with the chemical formula C₆H₅CH₂OCH₂CH₂Br, is a colorless to pale yellow liquid possessing a characteristic aromatic odor.[1] Its structure incorporates a stable benzyl ether functional group and a reactive primary alkyl bromide. This unique combination makes it a valuable reagent for the synthesis of a wide range of organic molecules, including pharmaceuticals and materials for liquid crystals.[2][3][4] The core of its synthetic utility lies in the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.[5] This guide will delve into the key reactions of the bromoethyl group, providing practical experimental details and quantitative outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1462-37-9 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 254 °C (lit.) | |

| Density | 1.36 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.541 (lit.) | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Reactivity of the Bromoethyl Group

The reactivity of this compound is dominated by the bromoethyl moiety. As a primary alkyl halide, it primarily undergoes nucleophilic substitution (Sₙ2) and, to a lesser extent, elimination (E2) reactions. The choice between these pathways is influenced by the nature of the nucleophile/base, solvent, and reaction temperature.

Nucleophilic Substitution Reactions

The primary reaction pathway for the bromoethyl group is the Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group. This reaction is favored by strong, unhindered nucleophiles.

This compound can act as an electrophile in the Williamson ether synthesis to form more complex ethers. An alkoxide nucleophile will attack the bromoethyl group to yield a new ether linkage. To favor substitution over elimination, primary or secondary alkoxides are preferred.[6]

Diagram: General Williamson Ether Synthesis

Caption: Williamson Ether Synthesis using this compound.

Amines are excellent nucleophiles for reacting with this compound to form N-substituted 2-(benzyloxy)ethylamines. These products are valuable intermediates in pharmaceutical synthesis. A prominent example is the synthesis of umeclidinium (B1249183) bromide, a long-acting muscarinic antagonist.[1][7]

Quantitative Data for Nucleophilic Substitution with an Amine:

| Nucleophile | Product | Solvent | Conditions | Yield | Reference(s) |

| 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | Umeclidinium bromide | n-propanol | Reflux, 3 hours | 89% | [1][7] |

Experimental Protocol: Synthesis of Umeclidinium Bromide [1][7]

-

A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (445.6 g) and this compound (360.9 g) in n-propanol (4456 ml) is prepared.

-

The solution is heated to reflux for 3 hours.

-

The solution is then cooled to 87°C and seeded with umeclidinium bromide crystals (0.44g).

-

It is further cooled to 82°C and aged for 1 hour.

-

The resulting slurry is cooled to 0-5°C over 2.5 hours and aged for an additional hour.

-

The product is collected by filtration and washed with n-propanol (2 x 900 ml).

-

Drying under vacuum at 50°C yields umeclidinium bromide as a white solid.

Diagram: Synthesis of Umeclidinium Bromide

Caption: Sₙ2 reaction in the synthesis of Umeclidinium Bromide.

The reaction with cyanide ions, typically from sodium or potassium cyanide, provides a route to 3-(benzyloxy)propanenitrile. This reaction follows a typical Sₙ2 pathway and is a useful method for carbon chain extension.

Quantitative Data for Nucleophilic Substitution with Cyanide:

| Nucleophile | Product | Solvent | Conditions | Yield | Reference(s) |

| Sodium Cyanide | p-(dimethyl-p-tolylsilyl)benzyl cyanide | Ethanol/Water | Reflux, 7 hours | High (qualitative) | [8] |

Note: This data is for a structurally similar benzyl bromide derivative and is expected to be representative.

Experimental Protocol: Synthesis of 3-(benzyloxy)propanenitrile (Adapted) [8]

-

To a stirred solution of sodium cyanide in water, a solution of this compound in ethanol is added.

-

The mixture is heated under reflux for several hours.

-

After the reaction is complete, the ethanol is removed by distillation.

-

The residue is cooled, and the product is extracted with a suitable organic solvent (e.g., ether).

-

The organic layer is separated, washed, dried, and concentrated to yield the nitrile product.

Elimination Reactions

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of benzyl vinyl ether. Bulky bases such as potassium tert-butoxide (t-BuOK) are typically used to favor elimination over substitution.[9][10]

Quantitative Data for Elimination Reaction:

| Base | Product | Conditions | Yield | Reference(s) |

| Potassium tert-butoxide | Benzyl vinyl ether | Varies | Typically favors elimination | [9][11] |

Experimental Protocol: E2 Elimination of this compound (General) [11]

-

A solution of this compound is prepared in a suitable aprotic solvent (e.g., THF, DMSO).

-

Potassium tert-butoxide is added portion-wise to the solution at a controlled temperature (often room temperature or slightly elevated).

-

The reaction is stirred for a specified period until completion, monitored by techniques like TLC.

-

The reaction mixture is quenched with water and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated to afford the crude benzyl vinyl ether, which can be purified by distillation or chromatography.

Diagram: Competition between Sₙ2 and E2 Pathways

Caption: Sₙ2 vs. E2 reaction pathways for this compound.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]

Conclusion

The bromoethyl group in this compound provides a reactive handle for a variety of synthetic transformations, primarily nucleophilic substitution and elimination reactions. The choice of reagents and reaction conditions allows for the selective formation of a diverse range of products, making it a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in research and development.

References

- 1. WO2014027045A1 - Chemical process - Google Patents [patents.google.com]

- 2. Total synthesis and conformational analysis of the antifungal agent (-)-PF1163B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | 1462-37-9 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CHEMICAL PROCESS - Patent 3401316 [data.epo.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. juliethahn.com [juliethahn.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Benzyl 2-bromoethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Benzyl (B1604629) 2-bromoethyl ether. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from safety data sheets and the known thermal behavior of its constituent chemical moieties—specifically, the benzyl ether and ethyl bromide functionalities. The experimental protocols provided are robust methodologies for researchers to determine the precise thermal properties of Benzyl 2-bromoethyl ether in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various conditions and for designing appropriate experimental setups.

| Property | Value |

| CAS Number | 1462-37-9 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Boiling Point | 254 °C (lit.) |

| Density | 1.36 g/mL at 25 °C (lit.) |

| Flash Point | >113 °C (>235.4 °F) - closed cup |

| Appearance | Colorless to pale yellow liquid |

Thermal Stability and Predicted Decomposition

Safety data sheets indicate that this compound is stable under normal storage conditions. However, upon heating, decomposition is expected. Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and hydrogen bromide (HBr) gas.

Based on the thermal decomposition patterns of related compounds, the thermal degradation of this compound in an inert atmosphere is likely to proceed through several pathways. The C-Br bond is significantly weaker than the C-O and C-C bonds in the rest of the molecule, making it a probable initiation point for decomposition.

Predicted Decomposition Pathways:

-

Homolytic Cleavage of the C-Br Bond: This is a likely primary decomposition step due to the relative weakness of the carbon-bromine bond. This would generate a benzyloxyethyl radical and a bromine radical.

-

Elimination of HBr: Analogous to the decomposition of other bromoalkanes, a 1,2-elimination reaction could occur to form benzyl vinyl ether and hydrogen bromide.

-

Ether Bond Cleavage: At higher temperatures, cleavage of the C-O bonds in the ether linkage may occur, leading to the formation of benzyl and 2-bromoethoxy radicals.

These primary radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final decomposition products.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which a significant mass loss is first observed. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the release of volatile decomposition products.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond complete decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to events such as melting and boiling, while exothermic peaks will indicate decomposition or other chemical reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount (10-100 µg) of this compound into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a series of temperatures determined from the TGA data (e.g., the onset of decomposition and the temperature of maximum decomposition rate) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column. A typical temperature program for the GC oven would be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detection: The separated components are introduced into the mass spectrometer. Mass spectra are recorded over a range of m/z 35-550.

-

Data Analysis: The individual decomposition products are identified by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation

The quantitative data obtained from the proposed experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: Summary of TGA Data

| Parameter | Value |

| Onset of Decomposition (T_onset) | To be determined |

| Temperature of Max. Decomposition Rate (T_max) | To be determined |

| Mass Loss at T_max | To be determined |

| Final Residue at 600 °C | To be determined |

Table 3: Summary of DSC Data

| Parameter | Value |

| Melting Point (T_m) | To be determined |

| Enthalpy of Fusion (ΔH_f) | To be determined |

| Boiling Point (T_b) | To be determined |

| Enthalpy of Vaporization (ΔH_v) | To be determined |

| Decomposition Temperature (T_d) | To be determined |

| Enthalpy of Decomposition (ΔH_d) | To be determined |

Table 4: Identified Decomposition Products from Py-GC-MS

| Retention Time (min) | Identified Compound | Probable Structure |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

Conclusion

This technical guide provides a framework for understanding and experimentally determining the thermal stability and decomposition of this compound. While predictions based on its chemical structure offer valuable insights, the detailed experimental protocols outlined herein are crucial for obtaining precise and reliable data. The comprehensive analysis through TGA, DSC, and Py-GC-MS will enable researchers, scientists, and drug development professionals to handle this compound safely and predict its behavior under elevated temperatures, ensuring its appropriate application in various scientific and industrial processes.

Commercial Availability and Suppliers of Benzyl 2-bromoethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for Benzyl (B1604629) 2-bromoethyl ether (CAS No. 1462-37-9). This information is critical for researchers and professionals in drug development and organic synthesis who utilize this compound as a reactant or building block.

Chemical and Physical Properties

Benzyl 2-bromoethyl ether is a colorless to pale yellow liquid.[1][2][3] It is an important organic building block used in the synthesis of various compounds, including muscarinic antagonists and macrocyclic antifungal antibiotics.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [2][3] |

| Molecular Weight | 215.09 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [1][3][4] |

| Boiling Point | 254 °C (lit.) | [1] |

| Density | 1.36 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.541 (lit.) | [1][3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [2][3] |

| Storage | Store in a cool, dry place away from light in a tightly sealed container. | [2][4] |

Commercial Suppliers and Availability

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 96% to over 97%. The following table summarizes a selection of suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Quantity | Price (USD) | Catalog Number |

| Sigma-Aldrich | 97% | 1g | $32.30 | 474819 |

| 97% | 10g | $206.00 | 474819 | |

| TCI Chemical | >97.0% (GC) | 5g | $32.00 | B2817 |

| >97.0% (GC) | 25g | $96.00 | B2817 | |

| Thermo Scientific Chemicals | 97% | 5g | $126.50 | AC388870050 |

| Oakwood Chemical | Not specified | 1g | $10.00 | Not specified |

| Not specified | 5g | $19.00 | Not specified | |

| Not specified | 25g | $64.00 | Not specified | |

| Matrix Scientific | 97% | 5g | $58.00 | Not specified |

| Santa Cruz Biotechnology | Not specified | Not specified | Contact for pricing | sc-239167 |

| Fisher Scientific (TCI America) | 97.0+% | 5g | $45.25 | B28175G |

Experimental Protocols

The synthesis of this compound is a common procedure in organic chemistry laboratories. Below are two detailed experimental protocols for its preparation.

Protocol 1: Synthesis via Bromination of 2-Benzyloxyethanol with N-Bromosuccinimide

This method involves the bromination of 2-benzyloxyethanol using N-bromosuccinimide (NBS) and triphenylphosphine (B44618).

Materials:

-

2-Benzyloxyethanol (17.0 g, 111.884 mmol)

-

Triphenylphosphine (35.0 g, 134.21 mmol)

-

N-Bromosuccinimide (NBS) (23.88 g, 134.21 mmol)

-

Dichloromethane (B109758) (DCM) (170 mL)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2-benzyloxyethanol (17.0 g) and triphenylphosphine (35.0 g) in dichloromethane (170 mL) in a reaction vessel.

-

Cool the stirred solution to a temperature between -10 °C and -5 °C.

-

Slowly add N-bromosuccinimide (23.88 g) in batches, ensuring the reaction temperature is maintained between -10 °C and -5 °C.[1]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a 5% ethyl acetate in petroleum ether solution.[1]

-

The final product, this compound, is obtained as a light yellow liquid (13.5 g, 56.2% yield).[1]

Protocol 2: Synthesis via Bromination of 2-Benzyloxyethanol with Carbon Tetrabromide

This alternative method utilizes carbon tetrabromide as the bromine source.

Materials:

-

2-Benzyloxyethanol (25 mL, 0.18 mol)

-

Triphenylphosphine (115.2 g, 0.44 mol)

-

Pyridine (B92270) (56.9 mL, 0.70 mol)

-

Carbon tetrabromide (61.3 g, 0.18 mol)

-

Methylene (B1212753) chloride (1000 mL)

-

Methanol (B129727) (130 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To an ice-cooled, mechanically stirred solution of 2-benzyloxyethanol (25 mL), triphenylphosphine (115.2 g), and pyridine (56.9 mL) in methylene chloride (1000 mL), add carbon tetrabromide (61.3 g) dropwise.[5]

-

Stir the mixture overnight at room temperature.[5]

-

Add methanol (130 mL) and stir for an additional hour.[5]

-

Evaporate the solvents under reduced pressure.

-

Triturate the residue with hexane and concentrate the resulting hexane solution to yield an oil.[5]

-

Take up the remaining residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Concentrate the ethyl acetate solution to afford a brown oil.

-

Triturate this oil with hexane and combine the hexane solution with the oil from the previous trituration.

-

Concentrate the combined hexane solutions and purify the residue by column chromatography on silica gel, eluting first with hexane and then with 5% ethyl acetate/hexane to afford (2-bromoethoxymethyl)benzene as an oil (28.8 g, 76% yield).[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound as described in Protocol 1.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

This diagram shows the relationship of this compound as a key building block in the synthesis of more complex molecules.

Caption: Applications of this compound.

References

Safety and Handling of Benzyl 2-bromoethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS and relevant institutional safety protocols before handling Benzyl (B1604629) 2-bromoethyl ether.

Introduction

Benzyl 2-bromoethyl ether (CAS No. 1462-37-9) is a versatile reagent employed in various organic syntheses, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its utility as a building block is noted in the preparation of muscarinic antagonists, the synthesis of macrocyclic antifungal antibiotics, and the formation of copper phthalocyanine (B1677752) discotic liquid crystals.[3][4][5] The presence of a reactive bromine atom and an ether linkage makes it a valuable intermediate for introducing a benzyloxyethyl moiety into a target molecule.[2] However, its reactivity also necessitates careful handling and adherence to strict safety precautions to mitigate potential hazards. This guide provides an in-depth overview of the safety and handling procedures for this compound.

Physicochemical and Toxicological Data

| Property | Value | Reference(s) |

| CAS Number | 1462-37-9 | [6][7] |

| Molecular Formula | C₉H₁₁BrO | [7] |

| Molecular Weight | 215.09 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 254 °C | [3][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Density | 1.36 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.541 | |

| Water Solubility | Limited solubility | [2] |

| Acute Toxicity | No quantitative data available. Classified as "Harmful if swallowed" (H302) or "Toxic if swallowed" (H301). The toxicological properties have not been fully investigated. | [3][6][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding pictograms.

| Hazard Statement | GHS Pictogram | Description | Reference(s) |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | ||

| H315: Causes skin irritation | GHS07 (Exclamation Mark) | [6] | |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [6] | |

| May cause respiratory irritation | GHS07 (Exclamation Mark) | [6] | |

| Lachrymator | GHS07 (Exclamation Mark) | Substance which increases the flow of tears. | [6] |

Signal Word: Warning

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[6]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Keep away from heat, sparks, and open flames.[6]

-

Use spark-proof tools and explosion-proof equipment.[6]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from heat and direct sunlight.[7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[3][6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[6]

Representative Experimental Protocol: Ether Synthesis

While specific, detailed protocols for the cited applications of this compound were not available in the searched literature, a general procedure for a Williamson-type ether synthesis is provided below for illustrative purposes. This protocol is hypothetical and should be adapted and optimized for specific substrates and reaction conditions.

Objective: To synthesize a benzyl 2-(aryloxy)ethyl ether from a phenol (B47542) and this compound.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Visualizing Safety and Handling Workflows

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows for the safe handling and emergency response related to this compound.

Caption: General workflow for safely handling this compound.

Caption: First aid procedures in case of exposure to this compound.

References

- 1. CAS 1462-37-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization | Semantic Scholar [semanticscholar.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | CAS#:1462-37-9 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. 1462-37-9 | this compound, 97% [aspirasci.com]

The Evolving Role of Benzyl 2-bromoethyl Ether in Organic Synthesis: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-bromoethyl ether, a seemingly unassuming bifunctional molecule, has carved a niche for itself in the vast landscape of organic synthesis. Its unique combination of a stable benzyl ether protecting group and a reactive bromoethyl moiety has made it a valuable intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical industry. This technical guide delves into the historical context of this versatile reagent, tracing its roots in classical ether synthesis and exploring its modern applications with detailed experimental protocols and quantitative data.

Historical Context: An Offshoot of a Classic Reaction

Historically, two primary Williamson-type routes could have been envisaged for its synthesis: the reaction of sodium 2-bromoethoxide with benzyl chloride or the reaction of sodium benzoxide with 1,2-dibromoethane. The former route is generally preferred to minimize the potential for elimination reactions.

The benzyl group's stability under a wide range of reaction conditions, coupled with its facile removal via hydrogenolysis, established benzyl ethers as premier protecting groups for alcohols in the early 20th century.[4] This development set the stage for the utility of molecules like Benzyl 2-bromoethyl ether, which could serve as building blocks while simultaneously protecting a hydroxyl functionality.

Modern Synthetic Protocols

While the Williamson ether synthesis provides a foundational approach, contemporary methods for the preparation of this compound often favor alternative strategies that offer milder conditions and higher yields. A widely used modern protocol involves the bromination of 2-benzyloxyethanol.

Synthesis of this compound from 2-Benzyloxyethanol

A common and efficient method for the synthesis of this compound involves the reaction of 2-benzyloxyethanol with a brominating agent, often under Appel-type conditions.

Experimental Protocol:

To a stirred solution of 2-benzyloxyethanol (1.0 eq) and triphenylphosphine (B44618) (1.2 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, N-bromosuccinimide (1.2 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The product is typically isolated by aqueous workup followed by purification via column chromatography.[1]

Table 1: Representative Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2-Benzyloxyethanol | Triphenylphosphine, N-Bromosuccinimide | Dichloromethane | 1-2 hours | ~85-95% | [1] |

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to act as a versatile building block, introducing a benzyloxyethyl moiety into a target molecule. This functionality is particularly valuable in the synthesis of pharmaceuticals and other complex organic compounds.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound has been employed as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its application often involves the alkylation of a nucleophile, followed by subsequent transformations of the benzyl ether.

One notable application is in the synthesis of muscarinic receptor antagonists. These compounds are of significant interest in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD). The benzyloxyethyl group can be introduced into a heterocyclic scaffold, with the benzyl group being removed at a later synthetic stage to reveal a free hydroxyl group.[5]

It has also been utilized as an alkylating agent in the synthesis of macrocyclic antifungal antibiotics.[5] In these complex syntheses, the robust nature of the benzyl ether protecting group allows for a multi-step sequence to be carried out without affecting the protected hydroxyl group.

Signaling Pathway for a Hypothetical Drug Synthesis:

Caption: Generalized pathway for API synthesis.

Table 2: Applications of this compound in Synthesis

| Application Area | Target Molecule Class | Role of this compound | Reference |

| Pharmaceutical Synthesis | Muscarinic Antagonists | Introduction of a protected hydroxyethyl (B10761427) side chain | [5] |

| Pharmaceutical Synthesis | Macrocyclic Antifungal Antibiotics | Alkylating agent for macrocycle construction | [5] |

| Materials Science | Liquid Crystals | Precursor for copper phthalocyanine (B1677752) discotic liquid crystals | [5] |

Conclusion

From its conceptual origins in the 19th-century Williamson ether synthesis to its modern-day application as a sophisticated building block, this compound has demonstrated enduring utility in organic synthesis. Its historical context underscores the foundational principles of organic chemistry, while its contemporary applications in pharmaceutical and materials science highlight the ongoing quest for efficient and selective synthetic methodologies. The detailed experimental protocols and an understanding of its reaction pathways provided in this guide aim to equip researchers and scientists with the knowledge to effectively harness the synthetic potential of this versatile reagent.

References

- 1. This compound | 1462-37-9 [chemicalbook.com]

- 2. This compound (1462-37-9) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 1462-37-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

Methodological & Application